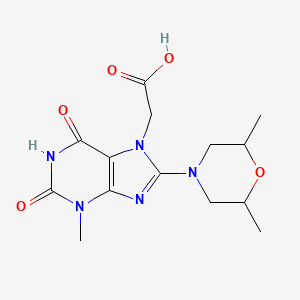

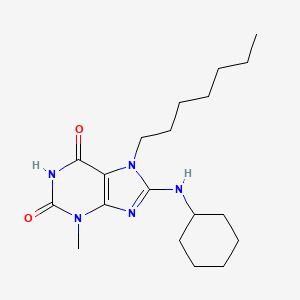

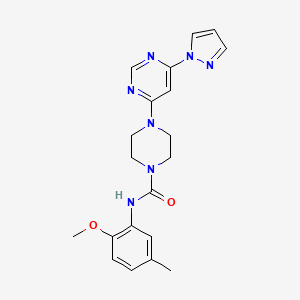

甲基-7-(4-溴噻吩-2-基甲酰胺基)-3,4-二氢异喹啉-2(1H)-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves complex reactions starting from basic aromatic compounds. A related compound, methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, was synthesized from 3-amino-5,5-dimethylcyclohex-2-enone and the methyl esters of acyl(aroyl)pyruvic acids, showcasing the intricate steps involved in the synthesis of isoquinoline derivatives (Rudenko et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in the isoquinoline category, including methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate, is characterized by their isoquinoline core. The structure of a closely related compound, methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, was established by X-ray structural analysis, demonstrating the approaches used to elucidate the structure of such complex molecules (Rudenko et al., 2013).

Chemical Reactions and Properties

Isoquinoline derivatives undergo various chemical reactions, which are crucial for their functionalization and application in medicinal chemistry. The synthesis and reactions of isoquinoline derivatives, including halogenation, nucleophilic substitution, and cyclization, illustrate the chemical versatility of these compounds. The synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, for instance, involves a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange, highlighting the types of chemical reactions these compounds can undergo (Dumont & Slegers, 2010).

科学研究应用

合成方法

已展示了一种统一的策略,用于铁催化的羧酰胺的邻位烷基化,展示了修改芳基羧酰胺的高效途径,这可能与合成或修改(Fruchey, Monks, & Cook, 2014)类似化合物相关。此外,对合成新型1,2-官能团取代的6,7-二甲氧基-4-螺环戊烷四氢异喹啉提供了对类似异喹啉衍生物的结构修饰和潜在应用的见解(Aghekyan et al., 2009)。

抗肿瘤活性

已合成并评估了异喹啉衍生物的抗肿瘤活性,表明了这类化合物的潜在治疗应用。例如,异喹啉-1-甲醛硫脲酮的4-和5-取代衍生物在携带L1210白血病的小鼠中表现出显著的抗肿瘤活性(Liu, Lin, Penketh, & Sartorelli, 1995)。这表明,对类似于所讨论化合物的异喹啉结构进行修饰可能具有有价值的生物活性。

属性

IUPAC Name |

methyl 7-[(4-bromothiophene-2-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3S/c1-22-16(21)19-5-4-10-2-3-13(6-11(10)8-19)18-15(20)14-7-12(17)9-23-14/h2-3,6-7,9H,4-5,8H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFADBKIUXJPEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CS3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 7-(4-bromothiophene-2-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

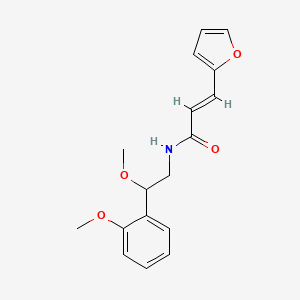

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2485173.png)

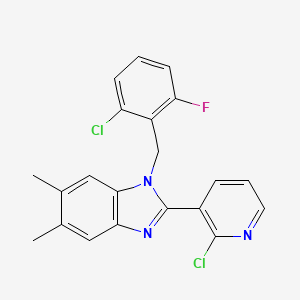

![6-Fluoro-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2485176.png)

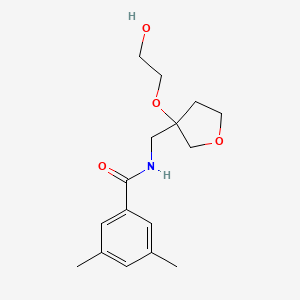

![5-((3,5-Dimethylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2485181.png)

![[5-(4-Chlorophenyl)sulfonyl-1-methyl-3-phenylpyrazol-4-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B2485185.png)